molecular formula C20H37NO3 B022370 N-hexadecanoyl-L-Homoserine lactone

N-hexadecanoyl-L-Homoserine lactone

Cat. No.: B022370
M. Wt: 339.5 g/mol
InChI Key: QJIXVOQAEZMUIH-SFHVURJKSA-N
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Mechanism of Action

Target of Action

N-Hexadecanoyl-L-Homoserine lactone (C16-AHL) is a signal molecule in the halophilic bacterium Halomonas smyrnensis AAD6 . It is involved in quorum sensing (QS), a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . The primary targets of C16-AHL are the transcriptional regulators of the LuxR family .

Mode of Action

C16-AHL interacts with its targets, the LuxR family proteins, to regulate gene expression . This interaction results in coordinated gene expression, which is achieved by the production, release, and detection of small diffusible signal molecules called autoinducers . The signal specificity is conferred through the affinity of transcriptional regulators of the LuxR family .

Biochemical Pathways

C16-AHL affects various biochemical pathways associated with quorum sensing. These include biofilm development, virulence expression, plasmid conjugation, motility, and growth inhibition . The synthesis of autoinducers is an auto-regulated mechanism where the target genes activated by QS often incorporate those required for the synthesis of the autoinducers, thus the signal is auto-amplified .

Pharmacokinetics

It is known that c16-ahl and other hydrophobic ahls tend to localize in relatively lipophilic cellular environments of bacteria and cannot diffuse freely through the cell membrane .

Result of Action

The action of C16-AHL results in a variety of phenotypes including biofilm formation and virulence factor production . It also activates genetic exchange between cells . The production of C16-AHL is growth-phase dependent, suggesting that its activities could be linked to the growth and development of the bacteria .

Action Environment

The action of C16-AHL is influenced by environmental factors. For instance, halophiles like Halomonas smyrnensis AAD6 are able to synthesize products that are stable and exploit their activities under extreme conditions, namely saline environments such as marine habitats, salt lakes, brines, and saline soils . Furthermore, C16-AHL tends to localize in relatively lipophilic cellular environments of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide typically involves the reaction of hexadecanoic acid with (3S)-tetrahydro-2-oxo-3-furanamine. The reaction is carried out under anhydrous conditions with a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent control of reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Hexadecanoic acid derivatives.

    Reduction: Hexadecanamine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide is unique due to its specific chain length, which influences its hydrophobicity and ability to interact with bacterial membranes and receptors . This specificity makes it a valuable tool in studying quorum sensing and developing antimicrobial strategies.

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIXVOQAEZMUIH-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of C16-HSL in bacterial communication?

A: C16-HSL is a type of acyl-homoserine lactone (AHL), which are signaling molecules used by bacteria for quorum sensing. This process allows bacteria to coordinate gene expression and behavior based on population density. []

Q2: What is unique about C16-HSL compared to other AHLs?

A: C16-HSL is characterized by its long acyl chain, distinguishing it from other AHLs. This hydrophobic nature influences its transport and potentially its interactions with bacterial membranes. []

Q3: How do bacteria release C16-HSL, especially considering its hydrophobic nature?

A: Research indicates that membrane vesicles (MVs) play a crucial role in C16-HSL delivery. These small, membrane-bound sacs pinch off from bacterial cells, carrying C16-HSL within and facilitating its transport through the extracellular environment. [, ]

Q4: Is MV-mediated C16-HSL delivery affected by environmental factors?

A: Research suggests that DNA-damaging conditions can stimulate the production of MVs containing C16-HSL in Paracoccus denitrificans. This increase in C16-HSL release is linked to the activity of phage-encoded genes, particularly endolysin and holin, highlighting a fascinating interplay between bacteria, phages, and quorum sensing. []

Q5: Can different bacterial species recognize and respond to the C16-HSL signals produced by others?

A: Research indicates that different Paracoccus species can indeed respond to C16-HSL signals from each other, highlighting the potential for interspecies communication mediated by this specific AHL molecule. []

Q6: What are the implications of understanding C16-HSL signaling and its mechanisms?

A: Furthering our understanding of C16-HSL-mediated quorum sensing has significant implications. It can lead to the development of strategies targeting bacterial communication to control harmful bacterial populations. Conversely, it could also facilitate the manipulation of beneficial bacterial communities for biotechnological applications. [, ]

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